

Hormonal Function of FMRFamide-Like Peptides in *Helix aspersa*: A Technical Guide

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Compound of Interest

Compound Name: *Phe-Met-Arg-Phe Like Peptide,*
Snail Helix aspersa

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Abstract

FMRFamide-like peptides (FaRPs) represent a significant family of neuropeptides that exert a wide array of hormonal and neuromodulatory functions in the garden snail, *Helix aspersa*. Initially identified for their cardioexcitatory effects, the functional repertoire of these peptides is now understood to encompass critical roles in metabolic regulation, neuromuscular control, and neuronal signaling. This technical guide provides an in-depth overview of the hormonal functions of FaRPs in *Helix aspersa*, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of invertebrate neuroendocrinology and the development of novel therapeutic agents.

Introduction

The tetrapeptide Phe-Met-Arg-Phe-amide (FMRFamide) was the first member of the FaRP family to be isolated from a mollusc.[1][2] In *Helix aspersa*, at least two prominent FaRPs have been identified: FMRFamide and pQDPFLRFamide.[3] These peptides act as both neurohormones, released into the hemolymph to act on distant targets, and as neurotransmitters or neuromodulators within the central and peripheral nervous systems.[3] Their distribution is widespread, with high concentrations found in the central nervous system, reproductive and digestive tracts, and tentacles.[3] This guide will explore the key hormonal

functions of FaRPs in *Helix aspersa*, including their roles in glucose metabolism, muscle modulation, and neuronal activity.

Hormonal Functions of FMRFamide-Like Peptides

Metabolic Regulation: A Glucose-Lowering Hormone

A significant hormonal function of FMRFamide in *Helix aspersa* is the regulation of glucose homeostasis. FMRFamide acts as a glucose-lowering hormone, a role previously thought to be exclusive to insulin-like peptides in invertebrates.[\[4\]](#)[\[5\]](#)

Key Findings:

- Hemolymph levels of FMRFamide are elevated during metabolically active periods and decrease during dormancy.[\[4\]](#)
- Exogenous FMRFamide administration to dormant snails improves glucose tolerance by promoting glucose uptake in the midintestinal gland (hepatopancreas).[\[4\]](#)[\[5\]](#)
- FMRFamide is released into the hemolymph in response to a glucose challenge.[\[4\]](#)[\[5\]](#)
- Nerve terminals containing FMRFamide are located in perivascular sinusoids, suggesting a neurohemal release site for hormonal action.[\[4\]](#)[\[5\]](#)

Quantitative Data on Glucose Metabolism:

Parameter	Condition	FMRFamide Concentration	Effect	Reference
Hemolymph Glucose	Dormant Snails	10^{-6} M	Significant decrease in glucose levels	[4] [5]
Glucose Uptake	Midintestinal Gland (Dormant)	10^{-6} M	Increased uptake of 2-NBDG (fluorescent glucose analog)	[4] [5]

Modulation of Muscle Contraction

FaRPs are well-documented modulators of both visceral and somatic musculature in *Helix aspersa*. Their effects can be either excitatory or inhibitory, depending on the specific peptide, muscle type, and the presence of other neurotransmitters.

Cardioexcitatory Effects:

- FMRFamide and its analogs increase the force of myocardial contraction.^[6]
- The cardioexcitatory effects are receptor-mediated, with a high-affinity binding site identified in heart tissue.^[6]

Modulation of Non-Cardiac Muscles:

- Tentacle Retractor Muscle: FMRFamide induces a delayed rise in tension followed by phasic contractions. This effect is not associated with membrane depolarization but is linked to the inositol phosphate second messenger system.^[7] pQDPFLRFamide, in contrast, relaxes this muscle.^[7]
- Pharyngeal Retractor Muscle: FMRFamide elicits contraction. pQDPFLRFamide can reduce contractions induced by both acetylcholine and FMRFamide, with a more potent inhibitory effect on FMRFamide-induced contractions.^[8]

Quantitative Data on Muscle Contraction:

Muscle Type	Peptide	Concentration	Effect	Reference
Heart	FMRFamide analogs	10^{-9} M	Increased myocardial contraction force	[1][6]
Pharyngeal Retractor	pQDPFLRFamide	3×10^{-8} M	~50% reduction of ACh-induced contraction	[8]
Pharyngeal Retractor	pQDPFLRFamide	3×10^{-8} M	Complete abolishment of FMRFamide-induced contraction	[8]

Neuronal Modulation

FaRPs act as potent modulators of neuronal activity in *Helix aspersa*, influencing ion channel conductance and action potential characteristics. These effects can be either depolarizing (excitatory) or hyperpolarizing (inhibitory).

Ion Channel Modulation:

- Sodium Channels: FMRFamide can directly activate a ligand-gated sodium channel (FaNaC), leading to a fast depolarizing current.[9][10]
- Potassium Channels: FMRFamide can induce both a slow and a fast increase in K^+ conductance, as well as a decrease in K^+ conductance, depending on the neuron.[11] The hyperpolarizing response to FMRFamide is primarily due to an inward potassium current.[12]
- Calcium Channels: FMRFamide decreases the duration of Ca^{2+} -dependent action potentials in certain neurons by reducing Ca^{2+} conductance.[13]

Effects on Neuronal Excitability:

- The activation of FaNaC by FMRFamide can lead to prolonged depolarizations and bursts of action potentials.

- Modulation of K^+ and Ca^{2+} channels can lead to either increased or decreased neuronal excitability, contributing to processes like presynaptic inhibition and facilitation.[13]

Quantitative Data on Neuronal Activity:

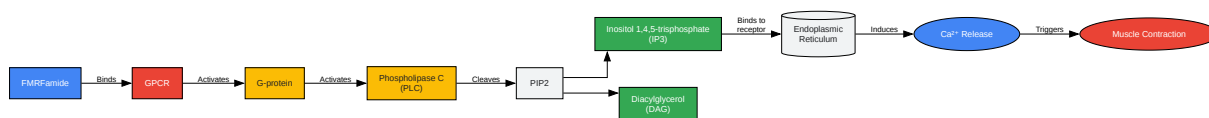
Neuron Type	Peptide	Concentration	Effect on Ion Conductance	Reference
Identified Neurons	FMRFamide	10-50 μ M	Decrease in Ca^{2+} conductance	[13]
Cell E11	FMRFamide	10-50 μ M	Decrease in cAMP-dependent K^+ conductance (S-current)	[13]
Central Neurons	FMRFamide	> 30 μ M	Biphasic response (excitation followed by inhibition)	[14]
Central Neurons	FLRFamide	< 10 μ M	Excitation	[14]

Signaling Pathways

FMRFamide-like peptides in *Helix aspersa* exert their effects through at least two distinct types of receptors: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

G-Protein Coupled Receptor Signaling in Muscle

In muscle tissues, such as the tentacle retractor muscle, FMRFamide is thought to act via a GPCR that activates the phosphoinositide signaling pathway. This leads to the production of inositol 1,4,5-trisphosphate (IP_3), which in turn mobilizes intracellular calcium stores, resulting in muscle contraction.[1][7] This pathway is distinct from acetylcholine-induced contraction, which involves membrane depolarization.[7]

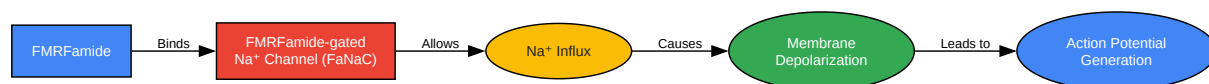


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Caption: FMRFamide signaling in muscle cells via the IP3 pathway.

Ion Channel Signaling in Neurons

In the nervous system, FMRFamide can directly gate a sodium channel, referred to as FaNaC. This represents a much faster mode of synaptic transmission compared to GPCR-mediated signaling. The binding of FMRFamide to the extracellular domain of the FaNaC protein induces a conformational change that opens the channel pore, allowing an influx of sodium ions and subsequent depolarization of the neuronal membrane.



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Caption: FMRFamide direct gating of a sodium channel in neurons.

Experimental Protocols

Peptide Extraction and Purification

A common workflow for the isolation of FaRPs from *Helix aspersa* involves the following steps:

- **Tissue Dissection:** Central nervous ganglia and other tissues of interest are dissected from the snails.

- **Extraction:** Tissues are homogenized in an acidic extraction medium (e.g., acetone or methanol-based solutions) to precipitate larger proteins and solubilize peptides.
- **Chromatography:**
 - **Gel Filtration Chromatography:** The crude extract is first separated by size on a gel filtration column.
 - **High-Performance Liquid Chromatography (HPLC):** Fractions containing FMRFamide-like immunoreactivity are further purified by reverse-phase HPLC. Multiple rounds of HPLC with different column materials and solvent gradients are often necessary to isolate pure peptides.

Quantification by Radioimmunoassay (RIA)

RIA is a sensitive method for quantifying FaRP levels in tissue extracts and hemolymph.

- **Antibody Generation:** Antibodies specific to FMRFamide are raised in a host animal (e.g., rabbit) by immunization with a FMRFamide-carrier protein conjugate.
- **Radiolabeling:** A synthetic FMRFamide analog is radiolabeled, typically with ^{125}I .
- **Competitive Binding:** A standard curve is generated by incubating known amounts of unlabeled FMRFamide with the antibody and a fixed amount of radiolabeled FMRFamide. The sample containing an unknown amount of FMRFamide is then incubated under the same conditions.
- **Separation and Counting:** The antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured. The amount of FMRFamide in the sample is determined by comparing the degree of displacement of the radiolabeled peptide with the standard curve.

Isolated Heart Bioassay

This bioassay is used to assess the cardioactive properties of FaRPs.

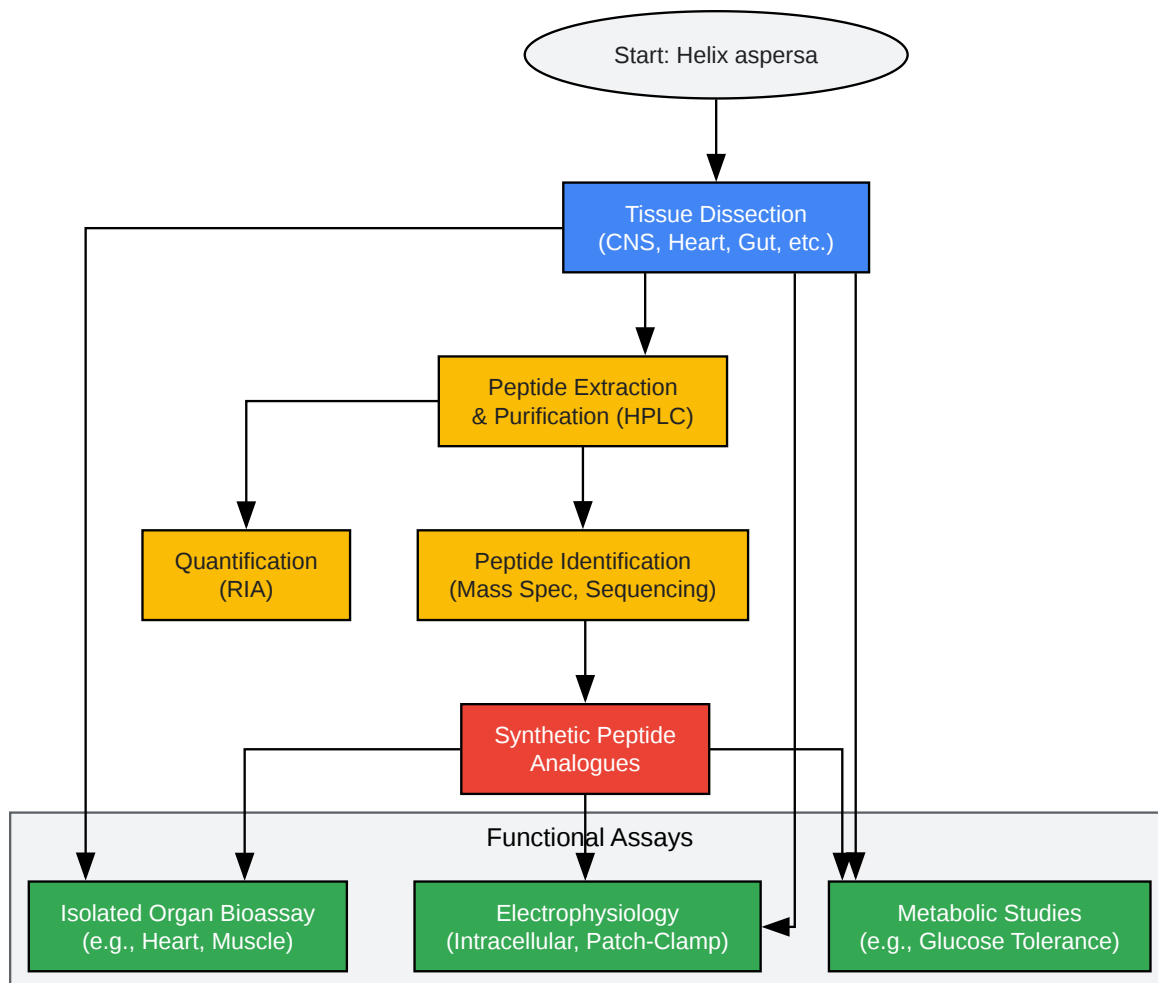
- **Dissection:** The heart of a *Helix aspersa* is carefully dissected and mounted in an organ bath containing snail saline.

- **Transducer Attachment:** The ventricle is attached to a force transducer to record isometric or isotonic contractions.
- **Peptide Application:** Known concentrations of FaRPs are added to the organ bath, and the changes in the force and frequency of heart contractions are recorded.
- **Data Analysis:** Dose-response curves are constructed to determine the potency and efficacy of the peptides.

Electrophysiological Recording from Neurons

Intracellular and patch-clamp recording techniques are used to study the effects of FaRPs on neuronal activity.

- **Ganglion Preparation:** The subesophageal ganglia are dissected and pinned in a recording chamber continuously perfused with snail saline. The connective tissue sheath is partially removed to allow access to individual neurons.
- **Neuron Identification:** Specific, identifiable neurons are located based on their size, position, and intrinsic electrical properties.
- **Recording:**
 - **Two-Electrode Voltage Clamp:** Two microelectrodes are inserted into a single neuron to clamp the membrane potential at a set value and record the currents flowing across the membrane in response to peptide application.
 - **Patch-Clamp:** A glass micropipette is used to form a high-resistance seal with the membrane of a neuron. This allows for the recording of currents through single ion channels in cell-attached or excised (inside-out, outside-out) patch configurations.
- **Peptide Application:** FaRPs are applied to the preparation via the perfusing saline or by pressure ejection from a micropipette positioned near the neuron of interest.



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Caption: Generalized workflow for FaRP research in *Helix aspersa*.

Conclusion and Future Directions

The FMRFamide-like peptides in *Helix aspersa* are a functionally diverse group of neurohormones that play integral roles in the regulation of metabolism, muscle physiology, and neuronal communication. Their actions are mediated by distinct receptor types, leading to a variety of cellular responses. The detailed understanding of their structure-activity relationships, signaling pathways, and physiological effects provides a valuable framework for comparative

endocrinology and may offer insights for the development of novel therapeutic agents targeting similar systems in other species.

Future research should focus on the complete characterization of the FaRP peptidome in *Helix aspersa*, the deorphanization of their corresponding GPCRs, and the elucidation of the downstream signaling cascades with greater molecular detail. Furthermore, exploring the interplay between different FaRPs and other signaling molecules will be crucial for a comprehensive understanding of their integrated hormonal function.

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